{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazolo[3,4-b]pyridine core, which is recognized for its diverse biological activities. The compound is primarily classified as an amine derivative and is involved in various biological processes, making it a subject of interest for researchers exploring new pharmacological agents.
The synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine typically involves several steps starting from readily available precursors. A common synthetic route includes:
These synthetic approaches can be optimized for industrial production by employing continuous flow reactors and scalable catalysts to enhance yield and purity. Purification steps like recrystallization or chromatography are often necessary to achieve the desired product quality .
The molecular structure of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can be described by its unique arrangement of atoms within the pyrazolo[3,4-b]pyridine framework. The molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms.
Key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and potential reactivity .
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine undergoes various chemical reactions that are significant for its functionalization:
These reactions highlight the versatility of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in synthetic organic chemistry and its potential for generating derivatives with varied biological activities .
The mechanism of action for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine involves its interaction with specific biological targets such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to modulate various signaling pathways:
Research indicates that derivatives of this compound exhibit varying degrees of biological activity depending on their structural modifications and specific interactions with target biomolecules .
The physical properties of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine include:
Chemical properties include:
Quantitative analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide further insights into functional groups present within the molecule .
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine has a range of applications in scientific research:
The pyrazolo[3,4-b]pyridine scaffold, first synthesized by Ortoleva in 1908, has evolved into a cornerstone of medicinal chemistry due to its structural resemblance to purine nucleobases [2] [3]. This bicyclic heterocycle emerged as a privileged scaffold in drug discovery following the observation that its fusion architecture enables targeted interactions with kinase ATP-binding sites. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5,500 scientific references (including 2,400 patents) attesting to their therapeutic significance [2] [3]. By 2022, DrugBank listed 14 derivatives in various development stages: seven classified as experimental compounds with confirmed biological activity, five as investigational agents in clinical trials, and two as approved drugs [2] [3].
The scaffold’s versatility is demonstrated by its incorporation into diverse therapeutic agents. Early applications leveraged its kinase inhibitory properties, particularly against oncology targets like Fibroblast Growth Factor Receptors (FGFR) and tropomyosin receptor kinases (TRK) [4] [10]. For instance, derivatives such as compound 7n exhibited nanomolar FGFR1 inhibition (IC~50~ = 0.3 nM) and significant tumor regression in H1581 xenograft models [4]. In TRK inhibition, pyrazolo[3,4-b]pyridine-based compounds like C03 achieved TRKA inhibition (IC~50~ = 56 nM) and selective anti-proliferative effects against KM-12 cancer cells (IC~50~ = 0.304 μM) [10]. Beyond oncology, modifications at the C5/C6 positions yielded cannabinoid receptor type 2 (CB2) ligands with agonist/inverse agonist profiles, highlighting scaffold adaptability for central nervous system targets [9].
Table 1: Therapeutic Applications of Pyrazolo[3,4-b]pyridine Derivatives
Therapeutic Area | Molecular Target | Key Compound | Biological Activity | Reference |
---|---|---|---|---|
Oncology | FGFR1 | 7n | IC~50~ = 0.3 nM; Tumor regression in xenograft models | [4] |
Oncology | TRKA | C03 | IC~50~ = 56 nM; Antiproliferative in KM-12 cells | [10] |
Oncology | Mps1 Kinase | Compound 31 | IC~50~ = 2.596 nM; Suppresses cancer cell proliferation | [8] |
Immunology | CB2 Receptor | N1/N2-substituted derivatives | Agonist/inverse agonist activity | [9] |
Antimicrobial | Pathogen-specific targets | Varied | Antibacterial and antiviral activities | [6] |
Substituents at the N1 and C3 positions critically modulate the pharmacodynamics, selectivity, and metabolic stability of pyrazolo[3,4-b]pyridine derivatives. Statistical analysis of >300,000 compounds reveals that methyl dominates N1 substitutions (31.78%), followed by alkyl groups (23.27%) and phenyl (15.17%) [2] [3]. This preference arises from synthetic practicality: blocking N1 prevents regioisomer formation during synthesis and optimizes hydrogen-bonding capacity. In FGFR inhibitors, N1-H is indispensable for forming a critical hydrogen bond with Glu562’s backbone carbonyl; N-methylation abolishes enzymatic activity (IC~50~ >5,000 nM) by disrupting this interaction [4].
C3 substitutions profoundly influence target engagement and physicochemical properties. Methyl occupies this position in 46.77% of derivatives, while hydrogen appears in 30.83% [2] [3]. Bulky aryl or heteroaryl groups at C3 enhance kinase inhibition by exploiting hydrophobic pockets. For example, in TRK inhibitors, a 3-fluorophenyl moiety at C3 forms fluorine bonds with Asn655/Cys656 residues, augmenting binding affinity [10]. Conversely, hydrophilic groups like amino or carbonyl (as oxo-tautomers) improve solubility but may reduce membrane permeability. The 1,4,6-trisubstituted derivative class exemplifies balanced optimization: incorporating aminoethyl ethers at C4 achieves potent anticancer activity (IC~50~ = 0.75–4.15 μM) without cytotoxicity toward normal cells [6].
Table 2: Impact of N1 and C3 Substitutions on Bioactivity
Position | Common Substituents (%) | Key Functional Role | Consequence of Modification |
---|---|---|---|
N1 | Methyl (31.78%), Alkyl (23.27%), Phenyl (15.17%) | Hydrogen-bond donor | Methylation disrupts hinge binding; Unsubstituted (H) enables tautomerism |
C3 | Methyl (46.77%), Hydrogen (30.83%), Phenyl/Cycloalkyl (<5%) | Hydrophobic pocket engagement | Methyl enhances metabolic stability; Aryl groups improve kinase selectivity |
Tautomeric equilibria between 1H and 2H-pyrazolo[3,4-b]pyridine isomers govern aromaticity, electronic distribution, and biological recognition. Computational analyses confirm the overwhelming thermodynamic preference for the 1H-tautomer, which exhibits full aromaticity across both rings due to delocalization of the N1 electron pair. Alkorta and Elguero’s AM1 calculations quantified this stability difference at 37.03 kJ/mol (~9 kcal/mol) [2] [3]. The 2H-tautomer, in contrast, supports only peripheral electron delocalization and is energetically disfavored. This predominance of the 1H-form has critical implications:
The 2H-tautomer becomes relevant only in non-aromatic systems, such as tetrahydropyridone-fused derivatives where ring saturation disrupts aromatic stabilization [2] [9]. Consequently, DrugBank lists zero 2H-pyrazolo[3,4-b]pyridines in clinical development, underscoring the biofunctional supremacy of the 1H-configuration [2] [3]. For the specific compound {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, the 1,3-dimethylation locks the scaffold in the bioactive 1H-tautomer while the C5-aminomethyl group enables targeted molecular interactions or further derivatization.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2